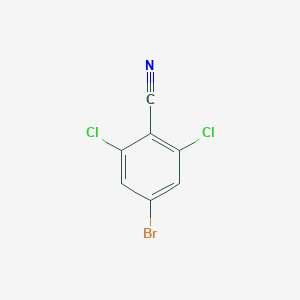

4-Bromo-2,6-dichlorobenzonitrile

Vue d'ensemble

Description

4-Bromo-2,6-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N. It is a solid at room temperature and is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2,6-dichlorobenzonitrile. This reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (S_NAr)

The bromine atom at the para position demonstrates higher susceptibility to nucleophilic displacement compared to chlorine atoms at ortho positions due to electronic and steric factors.

Key Reactions:

Mechanistic Insight:

-

Bromine’s position allows resonance stabilization of the Meisenheimer intermediate during S_NAr.

-

Steric hindrance from adjacent chlorine atoms slows substitution at ortho positions .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling, enabling diverse functionalization:

Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, t-BuONa | 4-Morpholino-2,6-dichlorobenzonitrile | 66% |

Halogen Exchange Reactions

Controlled halogen displacement enables regioselective modifications:

Fluorination via Halex Reaction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KF, 18-Crown-6 | DMF, 150°C, 24h | 4-Fluoro-2,6-dichlorobenzonitrile | 58% |

Chlorine-Bromine Exchange:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuBr, HBr(aq) | 180°C, 6h | 2,4,6-Tribromobenzonitrile | 47% |

Reduction and Oxidation

Selective Reduction:

-

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the nitrile group to aminomethyl, yielding 4-bromo-2,6-dichlorobenzylamine (52% yield) .

Oxidation Stability:

Stability Under Industrial Conditions

| Condition | Degradation Observed | Stability | Source |

|---|---|---|---|

| Aqueous HCl (1M, 100°C) | Partial hydrolysis to amide | Stable < 80°C | |

| UV Light (254 nm) | Dehalogenation to benzonitrile | Rapid decomposition in 12h |

Comparative Reactivity of Halogen Positions

| Position | Reactivity (Relative Rate) | Dominant Pathway |

|---|---|---|

| C4-Br | 1.0 (reference) | S_NAr, Cross-Coupling |

| C2-Cl | 0.12 | Limited to strong nucleophiles |

| C6-Cl | 0.09 | Resists substitution |

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C₇H₃BrCl₂N

Molar Mass : Approximately 232.46 g/mol

Appearance : White to light yellow crystalline solid

Solubility : Soluble in organic solvents such as dimethylformamide and acetone

The presence of bromine and chlorine substituents on the benzene ring contributes to its distinct reactivity and biological activity.

Chemistry

4-Bromo-2,6-dichlorobenzonitrile serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions where bromine or chlorine atoms are replaced by other functional groups, often using reagents like sodium hydroxide or potassium hydroxide.

- Oxidation and Reduction Reactions : It can be oxidized or reduced under specific conditions to yield different derivatives, which are crucial for synthesizing pharmaceuticals.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound effectively inhibits the growth of various bacterial strains. For instance, in vitro tests demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications against bacterial infections .

Medicine

The compound is being explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological receptors makes it a candidate for further pharmacological investigations. Research is ongoing to determine its efficacy in treating infections caused by resistant bacterial strains .

Industry

In industrial applications, this compound is utilized in the production of:

- Dyes

- Herbicides

- Other industrial chemicals

Its unique structure allows for selective reactions that are not feasible with other dichlorobenzonitriles or chlorinated aromatic compounds .

Case Studies and Research Findings

Several notable studies have explored the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited bacterial growth across various strains. The results indicated a clear dose-dependent response where higher concentrations led to greater inhibition.

- Mechanistic Insights : Research involving enzyme assays suggested that it disrupts essential metabolic pathways for bacterial survival. Future studies aim to identify specific targets within these pathways.

- Potential Applications in Pharmaceuticals : Due to its antimicrobial properties, ongoing research investigates its role as a potential treatment for infections caused by resistant bacteria .

Mécanisme D'action

The mechanism of action of 4-Bromo-2,6-dichlorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific proteins. The exact pathways and targets depend on the context of its use, such as in antimicrobial or anticancer applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dichlorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-2-chlorobenzonitrile: Contains only one chlorine atom, which affects its chemical properties and reactivity.

2,4-Dichlorobenzonitrile: The position of chlorine atoms differs, leading to variations in reactivity and applications.

Uniqueness

4-Bromo-2,6-dichlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This combination allows for selective reactions and the formation of a wide range of derivatives, making it valuable in various research and industrial applications .

Activité Biologique

4-Bromo-2,6-dichlorobenzonitrile (C7H2BrCl2N) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula: C7H2BrCl2N

- Molecular Weight: 250.91 g/mol

- Physical State: Solid at room temperature

- Functional Groups: Contains bromine, chlorine, and a nitrile group attached to a benzene ring.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicine and agriculture.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that when combined with specific disinfectants, it enhances amoebicidal activity against Acanthamoeba cysts. The addition of this compound improved the efficacy of disinfectants without causing cytotoxic effects on human corneal epithelial cells .

Table 1: Antimicrobial Efficacy Against Acanthamoeba Cysts

| Treatment Combination | Amoebicidal Activity (Effectiveness) | Cytotoxicity (HCE Cells) |

|---|---|---|

| MPDS + 100 μM DCB | Strong against immature cysts | None |

| MPDS alone | Insufficient | Moderate |

Anticancer Properties

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The precise molecular targets are still under investigation.

The mechanism of action for this compound varies depending on the biological context. In antimicrobial applications, it is believed to disrupt cellular processes in pathogens, enhancing the effectiveness of other agents. In cancer research, it may interact with enzymes or receptors involved in cell proliferation and survival pathways.

Case Studies

- Study on Amoebicidal Activity : A study assessed the effect of 2,6-dichlorobenzonitrile (DCB) on amoebicidal activity against Acanthamoeba cysts. The results indicated that DCB significantly enhanced the amoebicidal effect of certain disinfectants without cytotoxicity to human cells .

- Anticancer Research : Ongoing research is evaluating the compound's potential as a lead molecule for developing new anticancer therapies. Initial findings suggest promising results in inhibiting tumor growth in vitro.

Applications in Drug Development

Given its unique chemical structure and biological activities, this compound is being explored as a lead compound for drug development. Its ability to act on multiple biological targets makes it a valuable candidate for further research in pharmacology.

Propriétés

IUPAC Name |

4-bromo-2,6-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWBLKGGKNHCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543189 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99835-27-5 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6393BH22T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal packing of 4-bromo-2,6-dichlorobenzonitrile?

A1: The crystal packing of this compound exhibits a short distance of 3.102 (5) Å between the nitrogen (N) and bromine (Br) atoms of adjacent molecules []. This short distance suggests an interaction between the Lewis base character of the cyano group (CN) and the Lewis acid character of the bromine atom (Br).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.